

Introduction: Understanding the Significance of 6-Pentyl-m-cresol

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Compound of Interest

Compound Name: *Amylmetacresol*

CAS No.: 53043-14-4

Cat. No.: B7820747

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Within the vast landscape of phenolic compounds, cresols—simple methylphenols—serve as fundamental building blocks and active agents in numerous industrial and pharmaceutical applications.[1] While the parent molecule, m-cresol, is a well-established chemical intermediate and preservative, its alkylated derivatives exhibit unique properties that tailor them for specific functions.[2] This guide focuses on 6-pentyl-m-cresol, also known by its common name **Amylmetacresol**, an antiseptic agent whose efficacy is intrinsically linked to its distinct physicochemical characteristics.[3]

For researchers and drug development professionals, a thorough understanding of these properties is not merely academic; it is the cornerstone of formulation development, analytical method design, quality control, and toxicological assessment. The introduction of a five-carbon pentyl chain onto the m-cresol scaffold dramatically alters its lipophilicity, solubility, and interaction with biological membranes, enhancing its antiseptic capabilities.[3] However, this modification also presents challenges in formulation, particularly concerning solubility and potential interactions with other excipients or active pharmaceutical ingredients (APIs). For instance, parent cresols are known to be effective preservatives in multi-dose protein formulations, such as insulin, but can also induce protein aggregation, a critical concern for biopharmaceutical stability.[4] This guide provides a comprehensive examination of the core

physicochemical properties of 6-pentyl-m-cresol, the experimental methodologies for their determination, and the implications for its application in a scientific and research context.

Part 1: Core Molecular and Physicochemical Profile

The functional properties of 6-pentyl-m-cresol are dictated by its molecular structure: a phenol ring substituted with a hydroxyl group, a methyl group in the meta position (position 3), and a pentyl group in the ortho position relative to the hydroxyl group (position 6). This arrangement, specifically the long alkyl chain, is pivotal in defining its character as a lipophilic phenol.

Key Physicochemical Data Summary

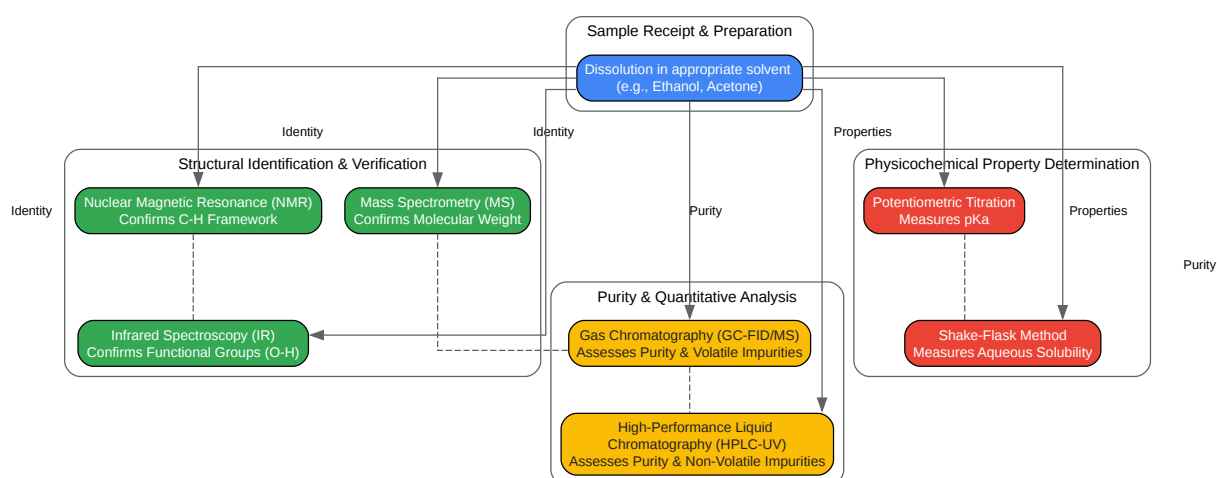
The essential physicochemical parameters of 6-pentyl-m-cresol are summarized in the table below. This data serves as a critical reference for analytical method development, formulation science, and safety assessments.

Property	Value	Source(s)
IUPAC Name	5-Methyl-2-pentylphenol	[3][5]
Common Names	6-Pentyl-m-cresol, 6-n-amyl-m-cresol, Amylmetacresol	[3][5]
CAS Number	1300-94-3	[5]
Molecular Formula	C ₁₂ H ₁₈ O	[5]
Molecular Weight	178.27 g/mol	[3][5]
Appearance	Yellow to dark orange liquid or solid	[3][5]
Melting Point	24 °C	[3][5]
Boiling Point	137-139 °C at 15 mmHg	[3][5]
Solubility	Practically insoluble in water; very soluble in acetone, ethanol, ether, and alkali solutions.	[3][5]
Acidity (pKa)	10.55 ± 0.35 (Predicted)	[5]
Refractive Index	1.5120 to 1.5160 (at 20 °C)	[5]

The low melting point of 24°C means the compound can exist as either a solid or liquid at or near standard room temperature, a crucial consideration for handling and storage.[3][5] Its most defining feature is its solubility profile: the phenolic hydroxyl group allows for solubility in alkaline solutions via deprotonation, while the substantial hydrocarbon character imparted by the pentyl and methyl groups renders it practically insoluble in water but highly soluble in organic solvents.[3][5] This amphiphilic nature is central to its antiseptic mechanism, allowing it to partition into and disrupt the lipid bilayers of microbial cell membranes.

Part 2: A Validated Workflow for Analytical Characterization

To ensure the identity, purity, and consistency of 6-pentyl-m-cresol, a multi-step analytical workflow is essential. This process integrates spectroscopic identification with chromatographic quantification and direct measurement of physical properties. The causality behind this workflow is to first unambiguously confirm the molecule's structure before quantifying its purity and characterizing its fundamental behavior in solution.



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Caption: Logical workflow for the comprehensive analysis of 6-pentyl-m-cresol.

Experimental Protocol 1: Purity Assessment by Gas Chromatography (GC-MS)

Rationale: Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like substituted phenols.[6] Coupling it with a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) detector offers definitive identification of the primary peak and any impurities. This protocol is adapted from standard methodologies for cresol analysis.[7][8]

- Preparation of Standard and Sample Solutions:
 - Accurately weigh approximately 50 mg of a 6-pentyl-m-cresol reference standard and dissolve in 50 mL of acetone to create a 1 mg/mL stock solution. Acetone is chosen for its volatility and the high solubility of the analyte.[5]
 - Prepare a series of dilutions from the stock solution (e.g., 5, 25, 100, 250, 500 µg/mL) for calibration.
 - Prepare the test sample by dissolving a similar quantity in acetone to achieve a final concentration within the calibration range.
- Instrumentation and Conditions:
 - Instrument: Agilent 7890 GC with 5977 MS or FID.
 - Column: A non-polar capillary column, such as a DB-5ms (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This stationary phase is chosen for its excellent separation of aromatic compounds with alkyl substituents.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Injection: 1 µL injection volume with a 20:1 split ratio. The split injection prevents column overloading.
 - Inlet Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 minute.
 - Ramp: Increase at 15 °C/min to 280 °C.

- Hold: Hold at 280 °C for 5 minutes.
- Detector:
 - FID: Temperature at 300 °C.
 - MS: Transfer line at 280 °C, ion source at 230 °C. Scan range from 40 to 450 m/z.
- Data Analysis:
 - For MS analysis, confirm the identity of the main peak by matching its mass spectrum against a reference library (expected molecular ion at m/z 178).
 - For FID analysis, calculate the purity using the area percent method. Construct a calibration curve from the reference standards and determine the precise concentration of the test sample.

Experimental Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is a globally recognized standard (OECD Guideline 105) for determining the water solubility of compounds with low aqueous solubility. It establishes an equilibrium between the excess solid/liquid solute and water, providing a definitive saturation concentration.

- System Preparation:
 - Add an excess amount of 6-pentyl-m-cresol (e.g., 200 mg) to a 100 mL flask containing a known volume of purified water (e.g., 50 mL). The excess is critical to ensure saturation is reached.
 - Prepare at least three replicate flasks.
- Equilibration:
 - Seal the flasks and place them in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

- Agitate the flasks for a preliminary 24-hour period.
- Stop agitation and allow the phases to separate for another 24 hours, ensuring undissolved material settles. This step is crucial to avoid colloidal suspensions.
- Sampling and Analysis:
 - Carefully withdraw an aliquot from the clear, aqueous supernatant. Use a syringe fitted with a filter (e.g., 0.22 μm PVDF) to remove any undissolved micro-particles.
 - Quantify the concentration of dissolved 6-pentyl-m-cresol in the filtrate using a pre-validated HPLC-UV method (as described for general cresol analysis).[7]
- Validation:
 - To confirm equilibrium has been reached, repeat the measurement with samples agitated for a longer period (e.g., 48 hours). The solubility value should remain unchanged.

Part 3: Spectroscopic Signature

The spectroscopic profile of a molecule is its unique fingerprint, providing irrefutable evidence of its structure.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band around 3300-3400 cm^{-1} characteristic of the phenolic O-H stretch. Sharp peaks in the 2850-2960 cm^{-1} region correspond to the C-H stretching of the pentyl and methyl groups. Aromatic C=C stretching vibrations appear near 1600 and 1500 cm^{-1} , and a distinct C-O stretching band is expected around 1200-1250 cm^{-1} .
- Nuclear Magnetic Resonance (^1H NMR) Spectroscopy: The proton NMR spectrum will provide a clear map of the molecule. Key expected signals include: a singlet for the phenolic -OH proton (its chemical shift is concentration-dependent), a complex multiplet pattern for the three aromatic protons, a singlet for the aryl- CH_3 protons (~ 2.2 ppm), and distinct multiplets for the five CH_2 groups and the terminal CH_3 of the pentyl chain, integrating to 2H, 2H, 2H, and 3H, respectively.

- Mass Spectrometry (MS): Electron ionization MS will show a clear molecular ion peak (M^+) at an m/z of 178.27.[5] The most prominent fragmentation pattern would involve cleavage at the benzylic position, resulting in a stable benzylic cation at m/z 121, and loss of the rest of the pentyl chain.

Part 4: Synthesis and Applications in Drug Development

Synthesis: The preparation of 6-pentyl-m-cresol is historically documented and typically involves the alkylation of m-cresol.[3] A common synthetic route is the Friedel-Crafts alkylation, where m-cresol is reacted with an alkylating agent like 1-pentene or a pentyl halide in the presence of a Lewis acid catalyst. The directing effects of the hydroxyl and methyl groups favor substitution at the ortho and para positions relative to the hydroxyl group.

Applications and Scientific Considerations: The primary application of 6-pentyl-m-cresol (**Amylmetacresol**) is as a mild antiseptic, often used in throat lozenges.[3] Its enhanced lipophilicity compared to m-cresol allows for more effective penetration and disruption of bacterial cell walls.

For drug development professionals, its structural similarity to m-cresol, a common preservative, raises important considerations:

- **Formulation as a Preservative:** Its low water solubility presents a significant challenge for use in aqueous formulations.[5] It would likely require co-solvents or surfactant-based systems for effective incorporation.
- **Protein Stability:** Given that m-cresol can act as a destabilizing agent by preferentially interacting with the unfolded state of proteins and promoting aggregation, it is highly probable that the more hydrophobic 6-pentyl-m-cresol would exhibit similar or even more pronounced effects.[4] Any use in a biologic formulation would require extensive stability studies to rule out induced aggregation, which is a major risk for immunogenicity.

Conclusion

6-Pentyl-m-cresol is a compound whose utility is fundamentally defined by its physicochemical properties. Its dual nature—a hydrophilic phenolic head and a substantial lipophilic alkyl tail—

governs its solubility, acidity, and biological activity. For the researcher or drug developer, a robust understanding of these properties, backed by validated analytical methodologies, is not optional but imperative. The data and protocols presented in this guide serve as a foundational resource for harnessing the applications of this molecule while navigating the formulation and stability challenges inherent to its structure.

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